Cas no 2680753-73-3 (tert-butyl N-[4-chloro-6-(chloromethyl)pyrimidin-2-yl]carbamate)
![tert-butyl N-[4-chloro-6-(chloromethyl)pyrimidin-2-yl]carbamate structure](https://ja.kuujia.com/scimg/cas/2680753-73-3x500.png)
tert-butyl N-[4-chloro-6-(chloromethyl)pyrimidin-2-yl]carbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-[4-chloro-6-(chloromethyl)pyrimidin-2-yl]carbamate
- 2680753-73-3
- EN300-28285254
-
- インチ: 1S/C10H13Cl2N3O2/c1-10(2,3)17-9(16)15-8-13-6(5-11)4-7(12)14-8/h4H,5H2,1-3H3,(H,13,14,15,16)
- InChIKey: YCOGXQBXHNNWHL-UHFFFAOYSA-N
- ほほえんだ: ClCC1=CC(=NC(=N1)NC(=O)OC(C)(C)C)Cl
計算された属性
- せいみつぶんしりょう: 277.0384821g/mol
- どういたいしつりょう: 277.0384821g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 271
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.1Ų
- 疎水性パラメータ計算基準値(XlogP): 2.5
tert-butyl N-[4-chloro-6-(chloromethyl)pyrimidin-2-yl]carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28285254-0.25g |
tert-butyl N-[4-chloro-6-(chloromethyl)pyrimidin-2-yl]carbamate |
2680753-73-3 | 0.25g |
$1551.0 | 2023-05-25 | ||
Enamine | EN300-28285254-0.05g |
tert-butyl N-[4-chloro-6-(chloromethyl)pyrimidin-2-yl]carbamate |
2680753-73-3 | 0.05g |
$1417.0 | 2023-05-25 | ||
Enamine | EN300-28285254-5.0g |
tert-butyl N-[4-chloro-6-(chloromethyl)pyrimidin-2-yl]carbamate |
2680753-73-3 | 5g |
$4890.0 | 2023-05-25 | ||
Enamine | EN300-28285254-0.1g |
tert-butyl N-[4-chloro-6-(chloromethyl)pyrimidin-2-yl]carbamate |
2680753-73-3 | 0.1g |
$1484.0 | 2023-05-25 | ||
Enamine | EN300-28285254-10.0g |
tert-butyl N-[4-chloro-6-(chloromethyl)pyrimidin-2-yl]carbamate |
2680753-73-3 | 10g |
$7250.0 | 2023-05-25 | ||
Enamine | EN300-28285254-0.5g |
tert-butyl N-[4-chloro-6-(chloromethyl)pyrimidin-2-yl]carbamate |
2680753-73-3 | 0.5g |
$1619.0 | 2023-05-25 | ||
Enamine | EN300-28285254-1.0g |
tert-butyl N-[4-chloro-6-(chloromethyl)pyrimidin-2-yl]carbamate |
2680753-73-3 | 1g |
$1686.0 | 2023-05-25 | ||
Enamine | EN300-28285254-2.5g |
tert-butyl N-[4-chloro-6-(chloromethyl)pyrimidin-2-yl]carbamate |
2680753-73-3 | 2.5g |
$3304.0 | 2023-05-25 |
tert-butyl N-[4-chloro-6-(chloromethyl)pyrimidin-2-yl]carbamate 関連文献
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3. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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tert-butyl N-[4-chloro-6-(chloromethyl)pyrimidin-2-yl]carbamateに関する追加情報
Professional Introduction to Tert-butyl N-[4-chloro-6-(chloromethyl)pyrimidin-2-yl]carbamate (CAS No. 2680753-73-3)
Tert-butyl N-[4-chloro-6-(chloromethyl)pyrimidin-2-yl]carbamate, with the CAS number 2680753-73-3, is a significant compound in the field of pharmaceutical chemistry. This compound has garnered attention due to its potential applications in drug development and its unique chemical structure. The presence of a tert-butyl group and a pyrimidine core with chloro and chloromethyl substituents makes it a versatile intermediate for synthesizing various bioactive molecules.
The compound's structure is highly interesting from a synthetic chemistry perspective. The N-[4-chloro-6-(chloromethyl)pyrimidin-2-yl]carbamate moiety suggests a potential role as a building block for more complex molecules. Specifically, the chloro and chloromethyl groups on the pyrimidine ring provide reactive sites for further functionalization, enabling the construction of heterocyclic scaffolds that are prevalent in many pharmaceutical agents.
In recent years, there has been growing interest in pyrimidine derivatives due to their broad spectrum of biological activities. Pyrimidines are fundamental components of nucleic acids, and their derivatives have been extensively explored for their pharmacological properties. The compound in question, Tert-butyl N-[4-chloro-6-(chloromethyl)pyrimidin-2-yl]carbamate, represents a promising candidate for further investigation in this area.
One of the most compelling aspects of this compound is its potential use in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is associated with numerous diseases, including cancer. By designing molecules that specifically inhibit kinase activity, researchers can develop targeted therapies that address these conditions more effectively. The structural features of Tert-butyl N-[4-chloro-6-(chloromethyl)pyrimidin-2-yl]carbamate make it an attractive starting point for such endeavors.
Recent studies have highlighted the importance of pyrimidine-based kinase inhibitors in oncology research. For instance, several commercially available drugs that target tyrosine kinases contain pyrimidine moieties in their structures. These findings underscore the significance of developing new pyrimidine derivatives as therapeutic agents. Tert-butyl N-[4-chloro-6-(chloromethyl)pyrimidin-2-yl]carbamate could serve as a key intermediate in the synthesis of novel kinase inhibitors with improved efficacy and reduced side effects.
The tert-butyl group in the compound's name is particularly noteworthy. This group not only enhances the stability of the molecule but also provides a handle for further chemical modifications. The tert-butyl carbamate moiety is known to be a versatile protecting group in organic synthesis, allowing for selective deprotection under mild conditions. This feature makes Tert-butyl N-[4-chloro-6-(chloromethyl)pyrimidin-2-yl]carbamate a valuable asset in multi-step synthetic routes.
In addition to its potential applications in drug development, this compound may also find utility in materials science. Pyrimidine derivatives have been explored for their applications in organic electronics, including light-emitting diodes (LEDs) and photovoltaic cells. The electronic properties of pyrimidine-based compounds make them suitable candidates for use in such advanced materials.
The synthesis of Tert-butyl N-[4-chloro-6-(chloromethyl)pyrimidin-2-yl]carbamate involves several key steps that highlight its complexity and synthetic appeal. The introduction of the chloro and chloromethyl groups onto the pyrimidine ring requires careful control of reaction conditions to ensure high yield and purity. Additionally, the subsequent carbamate formation step must be optimized to maximize the formation of the desired product.
Advances in computational chemistry have greatly facilitated the design and optimization of such complex molecules. Molecular modeling techniques can be used to predict the binding modes of Tert-butyl N-[4-chloro-6-(chloromethyl)pyrimidin-2-yl]carbamate with target proteins, providing valuable insights into its potential biological activity. These computational studies can guide experimental efforts and help identify promising derivatives with enhanced properties.
The role of this compound in medicinal chemistry is further underscored by its potential as an intermediate for synthesizing antiviral agents. Pyrimidine derivatives have shown promise as inhibitors of viral enzymes, making them important candidates for antiviral drug discovery. The reactive sites on Tert-butyl N-[4-chloro-6-(chloromethyl)pyrimidin-2-yl]carbamate could be exploited to develop novel antiviral compounds that target specific viral pathways.
In conclusion, Tert-butyl N-[4-chloro-6-(chloromethyl)pyrimidin-2-yl]carbamate (CAS No. 2680753-73-3) is a multifaceted compound with significant potential in pharmaceutical and materials science applications. Its unique structure, featuring a tert-butyl group and a pyrimidine core with chloro and chloromethyl substituents, makes it an attractive intermediate for synthesizing bioactive molecules. Recent research highlights its importance in developing kinase inhibitors and other therapeutic agents, as well as its potential use in advanced materials.
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